molecular formula C16H20N2O3 B2596005 4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one CAS No. 864761-38-6

4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one

Cat. No.: B2596005
CAS No.: 864761-38-6
M. Wt: 288.347
InChI Key: MPTXNOHMMFZQHO-UHFFFAOYSA-N
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Description

4-((4-Ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative strategically designed for pharmaceutical and neuroscientific research. This compound belongs to a class of coumarin-piperazine hybrids that have demonstrated significant potential in modulating key neurological targets . The core structure of coumarin is known for its versatile biological activity, and the incorporation of the 4-ethylpiperazine moiety is a common strategy to enhance interactions with central nervous system (CNS) receptors and improve pharmacokinetic properties . Preliminary research on highly similar analogues indicates that this compound is of primary interest for investigating neurodegenerative diseases such as Alzheimer's . Coumarin-piperazine derivatives have been reported to exhibit activity as acetylcholinesterase (AChE) inhibitors . AChE is a key enzyme in the pathogenesis of Alzheimer's, and its inhibition is a established therapeutic strategy to facilitate cholinergic transmission . Furthermore, the piperazine group is a critical pharmacophore for interaction with serotonin (5-HT) and dopamine (DA) receptors, suggesting potential applications in the research of depression, anxiety, and schizophrenia . The structural features of this compound make it a valuable candidate for lead optimization and structure-activity relationship (SAR) studies in medicinal chemistry. This product is offered for Research Use Only. It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-17-5-7-18(8-6-17)11-12-9-16(20)21-15-4-3-13(19)10-14(12)15/h3-4,9-10,19H,2,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTXNOHMMFZQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in inflammation or the inhibition of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Coumarin Derivatives

The following table summarizes key structural and functional differences between 4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one and analogous compounds:

Compound Name & Structure Substituents (Position) Molecular Weight Biological Activity/Key Findings Reference
This compound 4: ethylpiperazinylmethyl; 6: hydroxy 314.36 Hypothesized antimicrobial/antitumor activity
5,7-dihydroxy-4-propyl-2H-chromen-2-one 4: propyl; 5,7: hydroxy 220.22 Antimicrobial, antitumor (docking studies confirmed)
4-[(4-benzylpiperidin-1-yl)methyl]-6-methyl-2H-chromen-2-one 4: benzylpiperidinylmethyl; 6: methyl 377.49 Increased lipophilicity; unconfirmed bioactivity
6-chloro-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 4: methylpiperazinylmethyl; 6: chloro 292.76 Electron-withdrawing Cl may enhance stability
2-Amino-6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one Multiple substituents (see name) 413.49 Complex structure; potential enhanced antitumor
4-[(4-Hydroxymethyl-2H-1,2,3-triazol-2-yl)methyl]-6-isopropyl-2H-chromen-2-one 4: triazolylmethyl; 6: isopropyl 299.32 Triazole enhances H-bonding; isopropyl increases hydrophobicity

Key Structural and Functional Insights:

Substitution at Position 4 :

  • Ethylpiperazine (target compound) vs. benzylpiperidine () or methylpiperazine ():

  • Ethylpiperazine offers moderate basicity and steric bulk compared to benzylpiperidine’s aromaticity or methylpiperazine’s smaller size. This influences receptor binding and solubility .
    • Propyl group (): Lacks nitrogen-based interactions but may improve membrane permeability due to hydrophobicity .

Substitution at Position 6 :

  • Hydroxy (target compound) vs. chloro () or methyl ():

  • Hydroxy groups enhance solubility and enable H-bonding with biological targets, whereas chloro substituents increase stability but reduce polarity . Methyl groups favor lipophilicity but lack polar interactions .

Complex Hybrid Structures :

  • Compounds with thiazole () or triazole () moieties demonstrate how heterocyclic additions can expand binding modes. For example, the thiazole ring in may interact with metal ions or aromatic residues in enzymes .

Biological Activity Trends :

  • Hydroxy-rich derivatives (e.g., 5,7-dihydroxy in ) show confirmed antimicrobial/antitumor activity, likely due to enhanced target engagement .
  • Piperazine-containing compounds (e.g., target compound and ) are hypothesized to interact with amine-binding pockets in receptors like kinases or GPCRs .

Biological Activity

4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives, characterized by a hydroxy group at the 6-position and a piperazine moiety at the 4-position. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C17H22N2O3\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_3

This compound features a chromenone core, which is a fused benzene and pyrone ring system. The presence of the ethylpiperazine group enhances its solubility and interaction with biological targets, potentially leading to improved therapeutic efficacy compared to other compounds in its class.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. The mechanism of action involves the inhibition of specific enzymes and receptors that are crucial for cancer cell survival and proliferation.

Case Study:
In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) and colorectal cancer cells (HT-29), with IC50 values in the micromolar range. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed an increase in sub-G1 phase cells, indicative of apoptotic cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in DNA synthesis, which is crucial for both microbial and cancer cell proliferation.
  • Receptor Modulation: It modulates signaling pathways related to cell growth and apoptosis, particularly through interactions with growth factor receptors.
  • Oxidative Stress Induction: The compound may induce oxidative stress in target cells, leading to increased reactive oxygen species (ROS) levels that contribute to cell death.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-HydroxycoumarinHydroxy group at position 4Anticoagulant properties
6-Chloro-7-hydroxycoumarinChlorine substituent at position 6Antimicrobial activity
3-(Piperidinyl)-coumarinPiperidine instead of piperazineAnticancer effects

The unique combination of functional groups in this compound enhances its solubility and bioactivity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 4-(chloromethyl)-6-hydroxy-2H-chromen-2-one with 4-ethylpiperazine. This intermediate (chloromethyl derivative) is critical for introducing the ethylpiperazine moiety. Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to avoid side products like over-alkylation. Purification typically involves flash column chromatography using gradients of ethyl acetate and hexane .
  • Analytical Confirmation : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., resonance peaks for piperazine methylene protons at ~2.5–3.5 ppm) and mass spectrometry (ESI+; expected [M+H]+ ion).

Q. How can researchers verify the purity and structural integrity of the synthesized compound?

  • Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended).
  • Spectroscopy : 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR to confirm functional groups (e.g., chromenone carbonyl at ~1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification .

Q. What are the key safety considerations during synthesis and handling?

  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact due to potential irritancy of intermediates like chloromethyl derivatives.
  • Waste Disposal : Segregate halogenated waste (e.g., unreacted chloromethyl intermediates) and neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s blood-brain barrier (BBB) permeability for CNS-targeted applications?

  • Design Strategy : Introduce lipophilic groups (e.g., alkyl chains) or reduce hydrogen-bond donors to improve logP values. For example, replacing the hydroxy group at position 6 with a methoxy group may enhance BBB penetration, as seen in EGFR inhibitors like AZD3759 .
  • Experimental Validation : Use in vitro BBB models (e.g., MDCK-MDR1 cells) to measure permeability coefficients (Papp_{\text{app}}) .

Q. What experimental approaches are suitable for studying the compound’s multitarget pharmacological activity?

  • Assay Design :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays.
  • Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., glioblastoma U87MG) with IC50_{50} determination via MTT assays.
    • Data Analysis : Use SynergyFinder to evaluate combinatorial effects with standard chemotherapeutics .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Crystallography : Grow single crystals via vapor diffusion (e.g., using methanol/water mixtures) and solve the structure using SHELX programs. Compare bond angles (e.g., piperazine ring torsion angles) with computational models (DFT) to validate geometry .
  • Contradiction Resolution : If NMR data conflicts with crystallography (e.g., unexpected dihedral angles), re-examine solvent effects or dynamic proton exchange in solution .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

  • Process Chemistry :

  • Stepwise Monitoring : Use in situ FT-IR to track reaction progress and identify intermediates.
  • Catalyst Screening : Test bases like K2_2CO3_3 vs. Et3_3N for alkylation efficiency.
    • Scale-Up Challenges : Address solubility issues via solvent engineering (e.g., DMF/THF mixtures) and optimize workup procedures to remove unreacted piperazine .

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